malleastrone C

Description

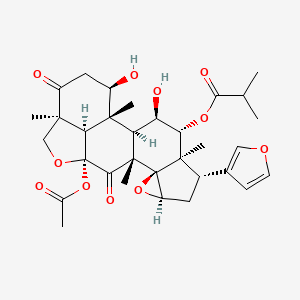

Malleastrone C (3) is a limonoid isolated from Malleastrum sp., a genus within the Meliaceae family endemic to Madagascar . It was identified during a bioassay-guided fractionation of an ethanol extract, alongside malleastrones A (1) and B (2). Structurally, it belongs to the hexacyclic tetranortriterpenoid class, characterized by a highly oxygenated skeleton with rare structural motifs . This compound was isolated as a greenish oil, contrasting with the colorless crystalline forms of malleastrones A and B . Its structure was elucidated using advanced NMR techniques (g-COSY, g-HSQC, g-HMBC, ROESY) and mass spectrometry, revealing key functional groups such as ester and ketone carbonyls, sp²-oxygenated carbons, and a monosubstituted furan moiety .

Properties

Molecular Formula |

C32H40O11 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,19R,20R)-13-acetyloxy-6-(furan-3-yl)-3,19-dihydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icosan-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H40O11/c1-14(2)24(37)41-23-21(36)22-28(5)19(35)11-18(34)27(4)13-40-31(25(27)28,42-15(3)33)26(38)30(22,7)32-20(43-32)10-17(29(23,32)6)16-8-9-39-12-16/h8-9,12,14,17,19-23,25,35-36H,10-11,13H2,1-7H3/t17-,19+,20+,21+,22+,23-,25-,27-,28+,29+,30-,31+,32+/m0/s1 |

InChI Key |

WJTGTEMWMHUCEK-KDRLOBMWSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3([C@@H](CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)O)C)O |

Canonical SMILES |

CC(C)C(=O)OC1C(C2C3(C(CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)O)C)O |

Synonyms |

malleastrone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Malleastrone C shares structural and biosynthetic origins with malleastrones A and B, but distinct differences exist in their physicochemical properties and spectral profiles. Below is a comparative analysis:

Table 1: Structural and Spectroscopic Comparison of Malleastrones A–C

Structural Differences

Skeletal Modifications: While all three compounds share a hexacyclic tetranortriterpenoid core, this compound exhibits unique substitutions at C-6 and C-22, inferred from its distinct ROESY correlations and chemical shifts .

Oxygenation Patterns : Malleastrone A contains six sp³-oxygenated carbons, whereas this compound may feature additional oxygenation, altering its solubility and reactivity .

Physical State : The oil-like consistency of this compound contrasts with the crystallinity of A and B, suggesting differences in intermolecular interactions or side-chain flexibility .

Functional Implications

- The furan moiety and ester groups in all three compounds are critical for their antiproliferative activity, common in bioactive limonoids .

Research Findings and Limitations

- Structural Uniqueness: this compound’s hexacyclic skeleton is rare among limonoids, with only a few analogs reported in Azadirachta indica (neem) .

Q & A

Q. What are the standard protocols for isolating malleastrone C from plant sources, and what analytical techniques validate its purity?

Answer: this compound is typically isolated via solvent extraction (e.g., aqueous MeOH), followed by liquid-liquid partitioning (e.g., n-BuOH/water) and chromatographic purification (C18/C8 HPLC with gradient elution) . Validation requires multi-modal characterization:

- UV/IR spectroscopy to identify functional groups.

- NMR (1H/13C) for structural elucidation.

- HRMS to confirm molecular mass and formula.

For purity assessment, use HPLC-UV/ELSD with ≥95% peak homogeneity .

Q. What are the key spectroscopic markers for distinguishing this compound from analogs like malleastrone A/B?

Answer:

- NMR differences : this compound (3) lacks the Δ⁷,⁸ double bond present in A/B, evidenced by distinct chemical shifts in olefinic protons (δ 5.3–5.5 ppm in A/B vs. absence in C) .

- Mass spectrometry : HRMS data for C (e.g., [M+H]+ m/z 503.2804) differ from A/B due to structural variations in side chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., varying IC50 values)?

Answer: Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., A2780 ovarian cancer cell line, 48-hour incubation) and report exact conditions (serum concentration, passage number) .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Batch-to-batch variability : Validate purity and stereochemistry across isolation batches .

Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Controlled synthesis : Modify specific functional groups (e.g., ester side chains) while maintaining core structure integrity .

- Blinded assays : Use independent researchers for compound handling and data analysis to minimize bias .

- Statistical power : Calculate sample size (e.g., n ≥ 3 replicates) using tools like G*Power to detect ≥50% effect size with α=0.05 .

Q. How can semi-synthetic approaches optimize this compound’s bioavailability while retaining activity?

Answer:

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .

- In silico modeling : Use tools like SwissADME to predict logP and permeability, guiding structural modifications .

- In vitro validation : Test modified analogs in parallel with parent compound using Caco-2 cell monolayers for absorption .

Methodological Guidance

Q. What bioassay models are most relevant for evaluating this compound’s anticancer potential?

Answer:

- Primary screens : Use A2780 (ovarian) or MCF-7 (breast) cancer cell lines with cytotoxicity assays (MTT/XTT) .

- Mechanistic studies : Include apoptosis (Annexin V/PI staining) and cell cycle (propidium iodide flow cytometry) assays .

- In vivo models : Prioritize patient-derived xenografts (PDX) over standard cell-line-derived xenografts for translational relevance .

Q. How should researchers address the scarcity of this compound in natural sources for large-scale studies?

Answer:

- Semi-synthesis : Use malleastrone A/B as precursors for partial synthesis of C .

- Sustainable sourcing : Collaborate with biodiversity conservation programs (e.g., Madagascar Rainforest initiatives) to ethically procure plant material .

Q. What computational tools are recommended for elucidating this compound’s mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to tubulin or topoisomerase II .

- MD simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability .

- Network pharmacology : Build interaction networks (Cytoscape) to identify off-target effects .

Data Reproducibility & Ethics

Q. What metadata must be reported to ensure reproducibility in this compound studies?

Answer:

Q. How can researchers align this compound studies with ethical biodiversity conservation practices?

Answer:

- Collaborate with local institutions : Partner with Malagasy researchers for sustainable plant collection .

- Open-access data sharing : Deposit raw NMR/MS data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.